molecular formula C17H21IN4O5S B2482036 N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide CAS No. 1052553-27-1

N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide

Cat. No.: B2482036
CAS No.: 1052553-27-1
M. Wt: 520.34
InChI Key: IHHXQBYRPFLIAJ-XTWSRORZSA-N
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Description

This compound is a hydrazinium salt featuring an ethanimidamide backbone substituted with a 4-hydroxyphenyl group, a methyl group, and a 2-{[(4-nitrophenyl)sulfonyl]amino}ethyl moiety. The sulfonamide linkage to the 4-nitrophenyl group introduces strong electron-withdrawing effects, while the hydrazinium iodide salt enhances polarity and aqueous solubility.

Properties

IUPAC Name

N'-(4-hydroxyphenyl)-N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]ethanimidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S.HI/c1-13(19-14-3-7-16(22)8-4-14)20(2)12-11-18-27(25,26)17-9-5-15(6-10-17)21(23)24;/h3-10,18,22H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXQBYRPFLIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)O)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21IN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide is a complex organic compound with significant biological activity. Its unique structure, characterized by the presence of a hydrazinium moiety and various functional groups, suggests potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H25IN6O5S\text{C}_{17}\text{H}_{25}\text{I}\text{N}_{6}\text{O}_{5}\text{S}, with a molecular weight of approximately 552.39 g/mol. The compound features multiple functional groups that contribute to its biological properties:

  • Hydroxyl group : Enhances solubility and can participate in hydrogen bonding.
  • Nitrophenyl sulfonamide : Known for its antibacterial properties.
  • Hydrazinium group : Often associated with antitumor activity.
PropertyValue
Molecular FormulaC17H25IN6O5S
Molecular Weight552.39 g/mol
CAS Number1052553-27-1

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound has been shown to inhibit bacterial growth through mechanisms similar to traditional sulfonamides, which interfere with folic acid synthesis in bacteria.

Antitumor Activity

The hydrazinium component of this compound suggests potential antitumor activity. Studies have demonstrated that hydrazine derivatives can induce apoptosis in cancer cells. The specific mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Studies

  • Antibacterial Efficacy : A study conducted on various bacterial strains (e.g., E. coli, Staphylococcus aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.
  • Anticancer Properties : In vitro studies on human cancer cell lines have shown that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, highlighting its potential as an anticancer drug candidate.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folic acid synthesis
AntitumorInduction of apoptosis through ROS generation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, disrupting folate metabolism in bacteria.
  • Oxidative Stress Induction : The hydrazinium moiety may lead to increased oxidative stress in cancer cells, triggering apoptotic pathways.
  • Cell Cycle Disruption : Evidence suggests that the compound can interfere with mitotic processes, leading to cell cycle arrest.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents/Functional Groups Notable Properties Reference
Target Compound Ethanimidamide 4-Hydroxyphenyl, methyl, 4-nitrophenylsulfonamide, hydrazinium iodide High polarity, potential thermal stability, enhanced solubility via iodide salt
N'-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide Ethanimidamide Hydroxyimino, 4-nitrophenyl 93% synthesis yield; chelation potential
(Z)-N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide Methanimidamide 4-Chlorophenyl, dimethyl High lipophilicity; pesticidal applications
N-(4-Hydroxyphenyl)-4-nitrobenzamide Benzamide 4-Hydroxyphenyl, nitro Thermal stability (>400°C); polyimide precursor
5-(4-(4-X-Phenylsulfonyl)Phenyl)-1,2,4-triazole-3-thiones 1,2,4-Triazole Sulfonyl, difluorophenyl Tautomerism (thione form); νC=S at 1247–1255 cm⁻¹

Key Research Findings

Solubility : The hydrazinium iodide salt form significantly improves aqueous solubility relative to neutral sulfonamide derivatives (e.g., ), which rely on polar functional groups alone .

Thermal Stability : Structural parallels to N-(4-hydroxyphenyl)-4-nitrobenzamide suggest the target may exhibit high thermal stability, suitable for high-performance polymers .

Synthetic Complexity : The sulfonamide-ethyl chain introduces synthetic challenges compared to simpler amidines (e.g., ), requiring multi-step protocols involving sulfonation and alkylation .

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